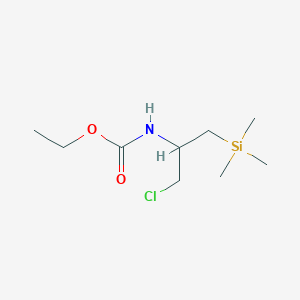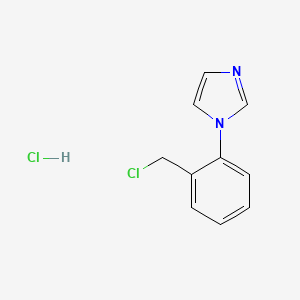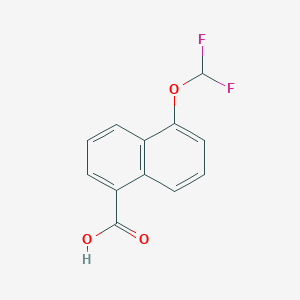
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate is a chemical compound characterized by the presence of a carbamate group, a chloro group, and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
The synthesis of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 1-chloro-3-(trimethylsilyl)propan-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)amine: Similar structure but with an amine group instead of a carbamate group.
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ester: Contains an ester group instead of a carbamate group.
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ketone: Features a ketone group in place of the carbamate group.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties .
Eigenschaften
CAS-Nummer |
91936-04-8 |
|---|---|
Molekularformel |
C9H20ClNO2Si |
Molekulargewicht |
237.80 g/mol |
IUPAC-Name |
ethyl N-(1-chloro-3-trimethylsilylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20ClNO2Si/c1-5-13-9(12)11-8(6-10)7-14(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
WHZIDKJQYYNHIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C[Si](C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)






![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

